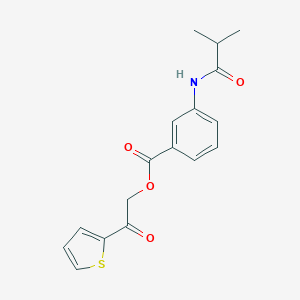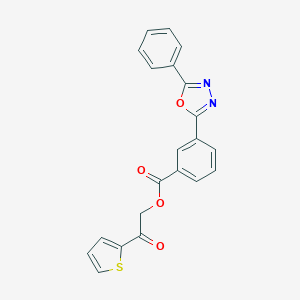
1-Oxo-1-phenylpropan-2-yl 6-bromo-8-methyl-2-phenylquinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxo-1-phenylpropan-2-yl 6-bromo-8-methyl-2-phenylquinoline-4-carboxylate is a complex organic compound with a unique structure that includes a quinoline core, bromine, and phenyl groups
Méthodes De Préparation
The synthesis of 1-Oxo-1-phenylpropan-2-yl 6-bromo-8-methyl-2-phenylquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the quinoline core: This can be achieved through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.
Esterification: The ester group can be introduced through a reaction with appropriate carboxylic acids or their derivatives.
Analyse Des Réactions Chimiques
1-Oxo-1-phenylpropan-2-yl 6-bromo-8-methyl-2-phenylquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other groups using nucleophilic substitution reactions.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions are commonly used to introduce various substituents.
Applications De Recherche Scientifique
1-Oxo-1-phenylpropan-2-yl 6-bromo-8-methyl-2-phenylquinoline-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-Oxo-1-phenylpropan-2-yl 6-bromo-8-methyl-2-phenylquinoline-4-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to anti-cancer effects. The bromine and phenyl groups contribute to the compound’s ability to interact with various enzymes and receptors, modulating their activity .
Comparaison Avec Des Composés Similaires
1-Oxo-1-phenylpropan-2-yl 6-bromo-8-methyl-2-phenylquinoline-4-carboxylate can be compared with other quinoline derivatives such as:
1-Methyl-2-oxo-2-phenylethyl 6-bromo-2-(4-bromophenyl)-4-quinolinecarboxylate: Similar structure but with additional bromine atoms, leading to different reactivity and applications.
1-Methyl-2-oxo-2-phenylethyl 6-bromo-2-(4-methylphenyl)-4-quinolinecarboxylate:
These comparisons highlight the unique aspects of this compound, particularly its specific substitution pattern and the resulting chemical and biological properties.
Propriétés
Formule moléculaire |
C26H20BrNO3 |
|---|---|
Poids moléculaire |
474.3 g/mol |
Nom IUPAC |
(1-oxo-1-phenylpropan-2-yl) 6-bromo-8-methyl-2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C26H20BrNO3/c1-16-13-20(27)14-21-22(15-23(28-24(16)21)18-9-5-3-6-10-18)26(30)31-17(2)25(29)19-11-7-4-8-12-19/h3-15,17H,1-2H3 |
Clé InChI |
PNUDLUCVGRNWMI-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC(=C1)Br)C(=CC(=N2)C3=CC=CC=C3)C(=O)OC(C)C(=O)C4=CC=CC=C4 |
SMILES canonique |
CC1=CC(=CC2=C1N=C(C=C2C(=O)OC(C)C(=O)C3=CC=CC=C3)C4=CC=CC=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3,4'-dimethylbiphenyl-4-yl)oxy]-5-(piperidin-1-yl)benzene-1,2-dicarbonitrile](/img/structure/B337730.png)
![1-(3,4-Dichlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B337731.png)
![2-[(2-oxo-1,2-diphenylethyl)sulfanyl]-N-phenylacetamide](/img/structure/B337732.png)
![4-[(3,4'-DIMETHYL-4-BIPHENYLYL)OXY]-5-(4-MORPHOLINYL)PHTHALONITRILE](/img/structure/B337734.png)


![N-(2-{3-[2-(4-bromophenyl)-2-oxoethoxy]-2-quinoxalinyl}phenyl)acetamide](/img/structure/B337739.png)
![2-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]-1-phenylethanone](/img/structure/B337743.png)






